molecular formula C18H18ClN5O2 B2726793 3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919031-71-3

3-benzyl-8-(2-chloroethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2726793
CAS No.: 919031-71-3
M. Wt: 371.83
InChI Key: OKWFQZHYXWFYOI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine ring system, followed by various substitutions to add the benzyl, chloroethyl, and methyl groups at the correct positions. The exact synthetic route would depend on the available starting materials and the specific reactions used .


Chemical Reactions Analysis

As a purine derivative, this compound could potentially undergo a variety of chemical reactions. The benzyl and chloroethyl groups could participate in electrophilic aromatic substitution reactions . The presence of the chloroethyl group also suggests that this compound could act as an alkylating agent.

Scientific Research Applications

Receptor Affinity and Molecular Studies

A study explored the synthesis and evaluation of arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, focusing on their affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors. Compounds with a purine-2,4-dione nucleus showed higher affinity values than corresponding purine-2,4,8-trione compounds. This research identified potent 5-HT1A, 5-HT7 receptor ligands, and mixed 5-HT1A/5-HT7 receptor ligands with additional affinity for D2 receptors, suggesting potential applications as anxiolytic and antidepressant agents (Zagórska et al., 2015).

Dual-Target Directed Ligands

Another study designed N9-benzyl-substituted imidazo-, pyrimido-, and 1,3-diazepino[2,1-f]purinediones as dual-target-directed ligands combining A2A adenosine receptor (AR) antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This approach led to the development of potent dual-acting ligands, suggesting their potential use for symptomatic relief and disease-modifying effects in neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Antagonistic Activity on Adenosine Receptors

Research on 1-benzyl-3-propyl-1H,8H-imidazo[2,1-f]purine-2,4-diones revealed these compounds as new potent and selective A(3) adenosine receptor antagonists. The study provided insights into the effect of substitutions at the 1-, 3-, and 8-positions, aiming to improve potency and hydrophilicity, with implications for designing ligands with receptor affinity and selectivity (Baraldi et al., 2008).

Mechanism of Action

The mechanism of action of this compound is not known without further study. If it’s an alkylating agent, it could potentially interfere with DNA replication in cells, leading to cell death. This is a common mechanism of action for many anticancer drugs .

Properties

IUPAC Name

2-benzyl-6-(2-chloroethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2/c1-12-10-23-14-15(20-17(23)22(12)9-8-19)21(2)18(26)24(16(14)25)11-13-6-4-3-5-7-13/h3-7,10H,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWFQZHYXWFYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1CCCl)N(C(=O)N(C3=O)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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